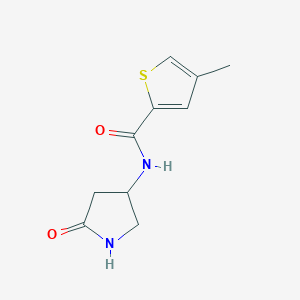

4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide involves the reaction of ethyl 4-methylthiophene-2-carboxylate with (S)-3-amino-1-butanone in the presence of a catalyst and subsequent hydrolysis to yield the desired product.Molecular Structure Analysis

The molecular structure of this compound includes a carbonyl group, a thiophene ring, and a pyrrolidine ring. The InChI Key is FIEYZADJFANAJN-UHFFFAOYSA-N.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of ethyl 4-methylthiophene-2-carboxylate with (S)-3-amino-1-butanone in the presence of a catalyst and subsequent hydrolysis.Physical And Chemical Properties Analysis

The physical properties of 4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide include a melting point of 224-228°C and a boiling point of 409.9°C at 760 mmHg. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile and insoluble in water.科学的研究の応用

- Proteasome Inhibition Application: 4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide has shown promise as a proteasome inhibitor. Researchers explore its potential for treating diseases related to abnormal protein turnover, such as cancer and neurodegenerative disorders.

- Anti-Inflammatory Properties Application: This compound exhibits anti-inflammatory effects, making it a candidate for drug development. By modulating inflammatory pathways, it could potentially alleviate symptoms and prevent disease progression.

- Anti-Cancer Activity Application: 4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide shows anti-cancer potential. Researchers investigate its impact on cancer cell growth, apoptosis, and metastasis. Specific mechanisms need further exploration.

- Application : The thiophene ring in this compound serves as a versatile scaffold. Medicinal chemists can modify it to create analogs with different biological effects. Exploration of structure-activity relationships (SAR) guides optimization .

- Application : The stereogenic carbons in 4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide influence its binding to enantioselective proteins. Researchers study how different spatial orientations impact drug efficacy .

Medicinal Chemistry Scaffold

Stereochemistry and Enantioselectivity

Synthetic Strategies and Functionalization

作用機序

Safety and Hazards

The compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use. Further studies are needed to investigate its potential toxicity in the long term.

将来の方向性

Thiophene and its substituted derivatives are an important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

特性

IUPAC Name |

4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-6-2-8(15-5-6)10(14)12-7-3-9(13)11-4-7/h2,5,7H,3-4H2,1H3,(H,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEYZADJFANAJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2CC(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762249.png)

![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methyl-5-methylidene-6-oxopyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]propanamide](/img/structure/B2762253.png)

![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)phenyl]methanone](/img/structure/B2762259.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2762260.png)

![methyl 2-(9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762269.png)

![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B2762271.png)